2-methoxy-N-(3-methylpentan-2-yl)aniline
Description
2-Methoxy-N-(3-methylpentan-2-yl)aniline is a secondary amine derivative featuring a methoxy group at the 2-position of the aniline ring and a branched alkyl substituent (3-methylpentan-2-yl) on the nitrogen atom. Its molecular formula is C₁₃H₂₁NO (molecular weight: 207.31 g/mol), and it is primarily utilized in organic synthesis and materials science .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-methoxy-N-(3-methylpentan-2-yl)aniline |
InChI |
InChI=1S/C13H21NO/c1-5-10(2)11(3)14-12-8-6-7-9-13(12)15-4/h6-11,14H,5H2,1-4H3 |
InChI Key |
NBWMMGIFTRPEIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NC1=CC=CC=C1OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(3-methylpentan-2-yl)aniline can be achieved through hydroamination methods. This involves the addition of an amine to an olefin, facilitated by catalysts under specific conditions . The reaction typically requires a controlled environment with precise temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of 2-methoxy-N-(3-methylpentan-2-yl)aniline involves bulk manufacturing processes. These processes are designed to optimize the yield and purity of the compound, often utilizing advanced chemical engineering techniques and large-scale reactors .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(3-methylpentan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
2-methoxy-N-(3-methylpentan-2-yl)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(3-methylpentan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Variations
Key structural differences among similar compounds include:
- Methoxy Substitution Position :
- 2-Methoxy (target compound): Enhances electronic effects on the aromatic ring, influencing reactivity and coordination properties.
- 3-Methoxy : Observed in 3-Methoxy-N-(4-methylpentan-2-yl)aniline (), which alters steric and electronic interactions compared to the 2-position.
- 4-Methoxy : Found in 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline (CAS 1342586-07-5), where the methoxy group’s para-position may increase planarity for π-π stacking .
- N-Alkyl Substituents: 3-Methylpentan-2-yl (target compound): A branched alkyl chain contributing to steric hindrance and lipophilicity. 4-Methylpentan-2-yl: In 3-Methoxy-N-(4-methylpentan-2-yl)aniline, the longer alkyl chain increases hydrophobicity .
Physicochemical Properties
- Spectroscopic Data :
- ¹H NMR Shifts :
- 3-Methoxy-N-(4-methylpentan-2-yl)aniline : Distinct alkyl chain signals (δ 0.90–1.79) and aromatic protons (δ 6.13–7.06) .
Fluorinated analog : Downfield shifts (δ 1.95 for CF₃ group) due to electron-withdrawing effects .
- Crystallography: 2-Methoxy-N-(3-methylpentan-2-yl)aniline: No crystal data available. Schiff-base analogs: Form coordination polymers with Hg²⁺, demonstrating versatility in supramolecular chemistry .
Biological Activity
2-Methoxy-N-(3-methylpentan-2-yl)aniline is an organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound comprises a methoxy group attached to an aniline ring and a branched alkyl substituent, which may influence its biological activity. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H21NO
- Molecular Weight : 207.31 g/mol
- Structural Features : The compound features a methoxy group at the 2-position of the aniline ring and a bulky 3-methylpentan-2-yl group at the nitrogen atom.
Biological Activity Overview
Research indicates that 2-methoxy-N-(3-methylpentan-2-yl)aniline exhibits various biological activities, primarily through interactions with specific enzymes or receptors. The bulky substituent at the nitrogen atom may enhance its binding affinity and specificity, making it a candidate for further pharmacological studies.
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, potentially leading to therapeutic effects.
- Receptor Modulation : Interaction with specific receptors could modulate signaling pathways, impacting physiological responses.
Enzyme Interaction Studies
A study investigating the interactions of similar compounds revealed that structural variations significantly affect enzyme inhibition potency. For instance, derivatives with different alkyl substituents demonstrated varying inhibitory activities against cholinesterases (AChE and BChE), which are crucial targets in neurodegenerative diseases.
| Compound Name | IC50 (µM) | Selectivity Index |
|---|---|---|
| 5c | 8.52 | 10 |
| 5j | 6.57 | 10 |
| Rivastigmine | 42.00 | - |
The findings suggest that modifications in the alkyl chain can enhance or reduce inhibitory potency, indicating that 2-methoxy-N-(3-methylpentan-2-yl)aniline could be optimized for better efficacy against these enzymes .
Pharmacological Profiles
In vitro evaluations have shown that compounds similar to 2-methoxy-N-(3-methylpentan-2-yl)aniline possess antimicrobial and anti-inflammatory properties. These activities are attributed to their ability to interact with biological membranes and inhibit key metabolic pathways .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 2-methoxy-N-(3-methylpentan-2-yl)aniline, a comparative analysis with structurally related compounds was conducted:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Methoxy-N-(4-methylpentan-2-yl)aniline | Methoxy group at position 3 | Different alkyl substituent |
| 4-Methoxy-N-(3-methylpentan-2-yl)aniline | Methoxy group at position 4 | Variations in steric hindrance |
| 2-Methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine | Pyridine ring instead of benzene | Different heterocyclic structure |
This table highlights how variations in substituents can lead to differing reactivities and potential applications, underscoring the significance of the unique structure of 2-methoxy-N-(3-methylpentan-2-yl)aniline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
